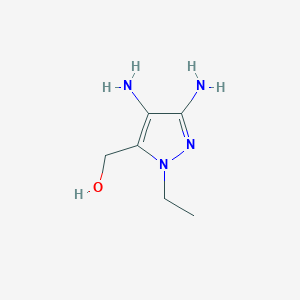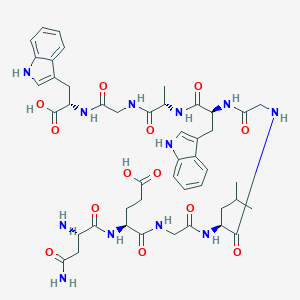
3-(1h-Tetrazol-1-yl)aniline
Descripción general
Descripción
“3-(1h-Tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C7H7N5 . It is used in research, development, and production in the global Life Science industry .
Synthesis Analysis
The synthesis of tetrazole derivatives, including “3-(1h-Tetrazol-1-yl)aniline”, has been a topic of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .
Molecular Structure Analysis
The molecular structure of “3-(1h-Tetrazol-1-yl)aniline” consists of a tetrazole ring attached to an aniline group . The molecular weight of this compound is 161.16 .
Chemical Reactions Analysis
Tetrazoles, including “3-(1h-Tetrazol-1-yl)aniline”, are known to undergo various chemical reactions. For instance, they can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .
Physical And Chemical Properties Analysis
“3-(1h-Tetrazol-1-yl)aniline” is a solid compound . It has a molecular weight of 161.16 .
Aplicaciones Científicas De Investigación
Electroluminescence and Photophysics : Compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline were used to produce tetradentate bis-cyclometalated platinum(II) complexes, which were studied for their structure, photophysics, and application in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Synthesis and Decomposition Studies : Research on phenyl tetrazoles, derivatives of aniline, provided insights into their synthesis, molecular structures, and thermal decomposition. This study contributes to understanding the stability and decomposition pathways of such compounds (Yılmaz et al., 2015).
Chemosensors for Metal Ions : Derivatives of 2-(2-Aminophenyl)-1H-benzimidazole, a related compound, were developed as chemosensors for aluminum ions, demonstrating high selectivity and sensitivity. These findings are significant for detecting and imaging metal ions in biological systems (Shree et al., 2019).
Ambident Alkylation Reactions : A study on 3-aryl-1-(tetrazol-5′-yl)triazenes, synthesized from tetrazole-5-diazonium ion and substituted anilines, explored their ambident methylation reactions, contributing to the understanding of organic synthesis mechanisms (Butler et al., 1984).
Synthesis of Pharmaceutical Intermediates : The compound 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was synthesized from related aniline derivatives, highlighting the role of such compounds in pharmaceutical synthesis (Yang Shijing, 2013).
Copper Complexes and DNA-binding : Copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms were synthesized and characterized for their DNA-binding and antioxidant properties. This research contributes to the understanding of metal-ligand interactions in biological systems (Reddy et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWXLBHIUVBLIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357695 | |
| Record name | 3-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1h-Tetrazol-1-yl)aniline | |
CAS RN |
14213-12-8 | |
| Record name | 3-(1H-Tetrazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14213-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,3,4-tetrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)


![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
